molecular formula C11H7BrN2O3 B12119232 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12119232
M. Wt: 295.09 g/mol
InChI Key: RLXMWTFMPUKFLX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromophenyl group attached to the pyridazine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of phenyl derivatives, followed by cyclization reactions to form the pyridazine ring. The reaction conditions often include the use of catalysts such as palladium in cross-coupling reactions like the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific sites, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Comparison: Compared to similar compounds, 1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration. These features can influence its reactivity, binding properties, and overall effectiveness in various applications .

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

1-(3-bromophenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)

InChI Key

RLXMWTFMPUKFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

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